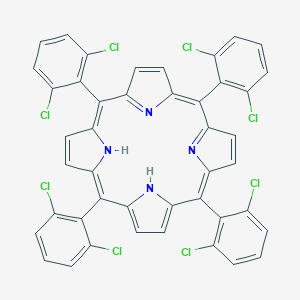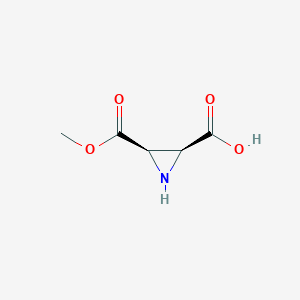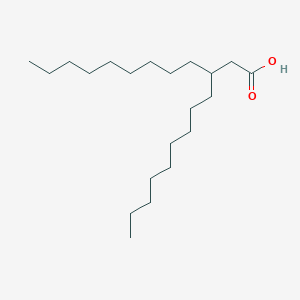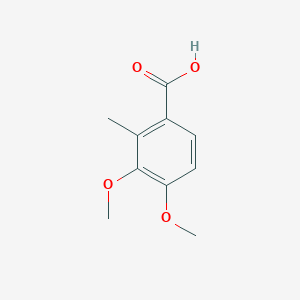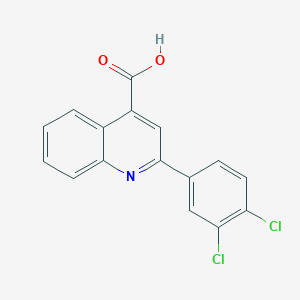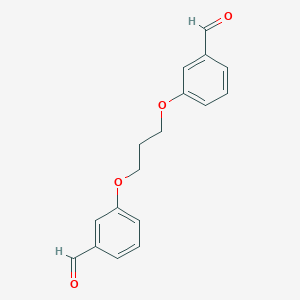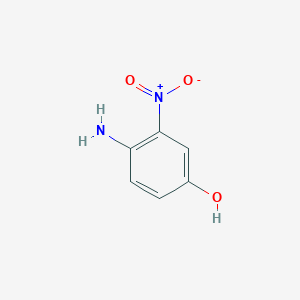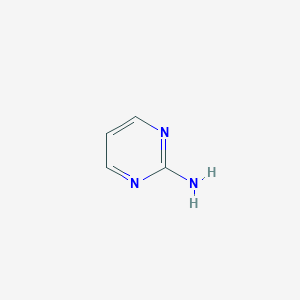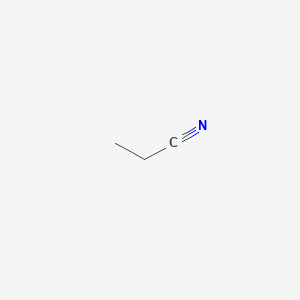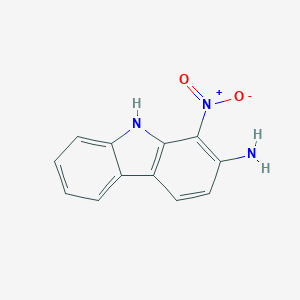
1-Nitro-9H-carbazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-9H-carbazol-2-amine, also known as NCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of carbazole derivatives, which have been studied extensively for their unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-Nitro-9H-carbazol-2-amine has been studied for its potential applications in various fields of science. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 1-Nitro-9H-carbazol-2-amine has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of 1-Nitro-9H-carbazol-2-amine is not fully understood. However, it has been suggested that 1-Nitro-9H-carbazol-2-amine exerts its biological activity through the inhibition of topoisomerase I and II enzymes. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anticancer activity.
Biochemische Und Physiologische Effekte
1-Nitro-9H-carbazol-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for maintaining tissue homeostasis. In addition, 1-Nitro-9H-carbazol-2-amine has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Nitro-9H-carbazol-2-amine in lab experiments is its high purity and yield. This makes it a reliable compound for use in various applications, including organic electronics and medicinal chemistry. However, one limitation of using 1-Nitro-9H-carbazol-2-amine is its potential toxicity. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-Nitro-9H-carbazol-2-amine. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine can be used as a building block for the synthesis of new organic semiconductors with improved properties. In the field of medicinal chemistry, 1-Nitro-9H-carbazol-2-amine can be used as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 1-Nitro-9H-carbazol-2-amine and its potential applications in other fields of science.
Synthesemethoden
The synthesis of 1-Nitro-9H-carbazol-2-amine can be achieved through several methods. One of the most common methods is the reaction of 9H-carbazole-2-amine with nitric acid in the presence of sulfuric acid. This method yields 1-Nitro-9H-carbazol-2-amine with a high purity and yield. Another method involves the reaction of 9H-carbazole-2-amine with nitrosonium tetrafluoroborate in the presence of acetic acid. This method yields 1-Nitro-9H-carbazol-2-amine with a lower yield but has the advantage of being a milder reaction condition.
Eigenschaften
CAS-Nummer |
158321-20-1 |
|---|---|
Produktname |
1-Nitro-9H-carbazol-2-amine |
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-nitro-9H-carbazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2 |
InChI-Schlüssel |
VBGFPAQMPICEPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |
Andere CAS-Nummern |
158321-20-1 |
Synonyme |
1-Nitro-2-aminocarbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



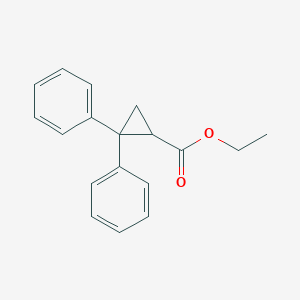
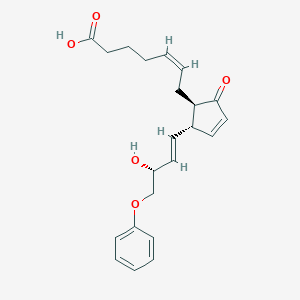
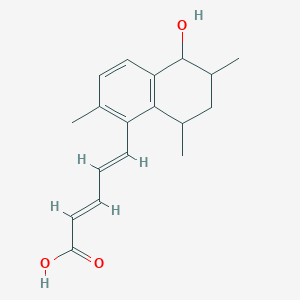
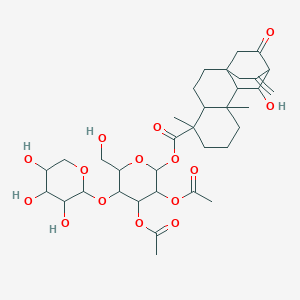
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
